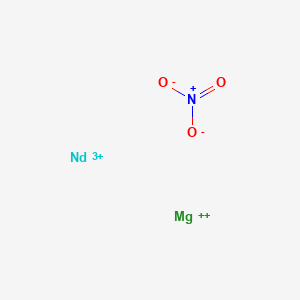
Methyl 5-hydroxydecanoate
Descripción general
Descripción
Methyl 5-hydroxydecanoate is a chemical compound that belongs to the class of fatty acid methyl esters. It is a colorless liquid that is commonly used in scientific research for its various applications.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxydecanoate has several applications in scientific research. It is commonly used as a substrate for lipase activity assays and as a model compound for studying the metabolism of fatty acids in cells. It is also used as a precursor for synthesizing other fatty acid derivatives that have potential applications in drug discovery and development.
Mecanismo De Acción
Methyl 5-hydroxydecanoate is metabolized in cells by the β-oxidation pathway, which involves a series of enzymatic reactions that break down fatty acids to release energy. The resulting products of β-oxidation can be used as a source of energy for the cell or can be further metabolized to produce other compounds.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-hydroxydecanoate has been shown to have several biochemical and physiological effects. It can activate peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. It can also induce the expression of genes involved in the regulation of glucose and lipid metabolism, which can have implications for the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-hydroxydecanoate is a useful tool for studying the metabolism of fatty acids in cells. It is a relatively stable compound that can be easily synthesized and purified. However, it has limitations in terms of its solubility and toxicity. It is also important to note that the results obtained from experiments using Methyl 5-hydroxydecanoate may not necessarily translate to other fatty acid derivatives or to in vivo systems.
Direcciones Futuras
There are several potential future directions for research involving Methyl 5-hydroxydecanoate. One area of interest is the development of new fatty acid derivatives that have improved solubility and bioavailability. Another area of interest is the identification of new targets for the therapeutic applications of fatty acid derivatives. Overall, Methyl 5-hydroxydecanoate is a valuable tool for studying the metabolism of fatty acids in cells and has potential applications in drug discovery and development.
Métodos De Síntesis
Methyl 5-hydroxydecanoate can be synthesized by reacting 5-hydroxydecanoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product. The purity and yield of the product can be improved by using appropriate purification techniques.
Propiedades
IUPAC Name |
methyl 5-hydroxydecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-7-10(12)8-6-9-11(13)14-2/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAPWGDDKZVZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554678 | |
| Record name | Methyl 5-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxydecanoate | |
CAS RN |
101853-47-8 | |
| Record name | Methyl 5-hydroxydecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101853478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 5-HYDROXYDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2MG2Q68RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)







![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)

